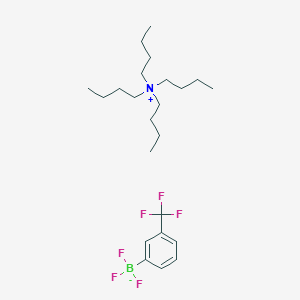
Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) is a chemical compound with the molecular formula C16H36BN•C7H4F6 and a molecular weight of 455.37 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry. It is known for its unique properties, which make it valuable for various scientific applications.
Métodos De Preparación
The synthesis of Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) involves several steps. One common method includes the reaction of a trifluoromethyl-phenylboronic acid derivative with tetrabutylammonium fluoride. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the desired product .
Industrial production methods for this compound are not widely documented, as it is primarily used in research rather than large-scale industrial applications. the synthesis process can be scaled up with appropriate modifications to the reaction conditions and purification steps.
Análisis De Reacciones Químicas
Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It is often used in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) has several scientific research applications:
Biochemistry: This compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: While not directly used in therapeutic applications, it serves as a valuable tool in medicinal chemistry research to develop new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) involves its ability to participate in various chemical reactions. The trifluoromethyl group and the borate moiety play crucial roles in its reactivity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the formation of desired products .
Comparación Con Compuestos Similares
Tetrabutylammonium 3-(trifluoromethyl-phenyltrifluoroborate) can be compared with other similar compounds, such as:
Tetrabutylammonium tetrafluoroborate: Used as a phase transfer catalyst and electrolyte in various chemical reactions.
Tetrabutylammonium hexafluorophosphate: Commonly used in electrochemistry and as a supporting electrolyte.
Tetrabutylammonium perchlorate: Utilized in organic synthesis and electrochemical applications.
The uniqueness of this compound) lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for specialized research applications.
Propiedades
IUPAC Name |
tetrabutylazanium;trifluoro-[3-(trifluoromethyl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C7H4BF6/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h5-16H2,1-4H3;1-4H/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUIJAIVASGMKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)C(F)(F)F)(F)(F)F.CCCC[N+](CCCC)(CCCC)CCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40BF6N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Aminobenzo[d]oxazol-7-ol](/img/structure/B7969609.png)
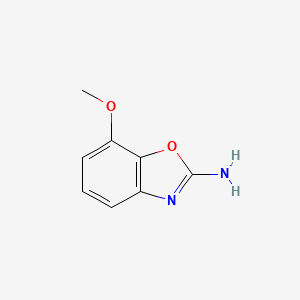
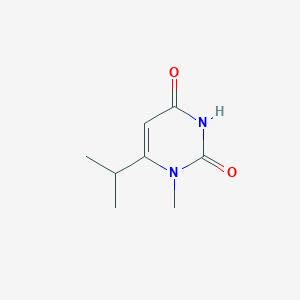
![Thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B7969631.png)
![2,6-Dihydroxy-5-[(methylamino)methyl]pyrimidine-4-carboxylic acid](/img/structure/B7969644.png)
![(S)-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B7969659.png)
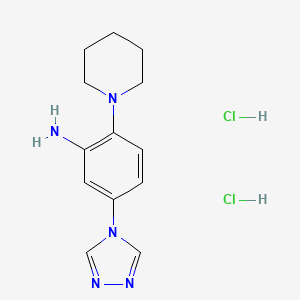
![(S)-1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanamine hydrochloride](/img/structure/B7969672.png)
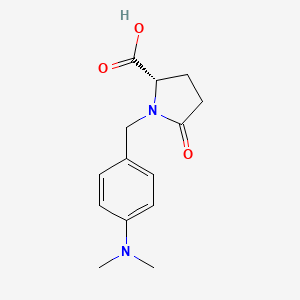
![(1S,2S)-1-(1H-benzo[d]imidazol-2-yl)-2-methylbutan-1-amine hydrochloride](/img/structure/B7969686.png)
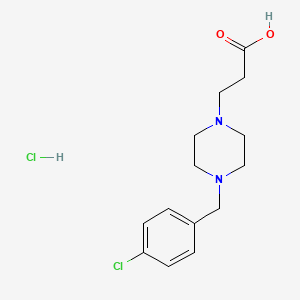
![Potassium {4-[2-(acetyloxy)ethoxy]phenyl}trifluoroboranuide](/img/structure/B7969694.png)
![Potassium trifluoro[4-(2-hydroxyethoxy)phenyl]boranuide](/img/structure/B7969699.png)
![[1-(Benzenesulfonyl)indol-3-yl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B7969722.png)
